

An In-depth Technical Guide to the Structure Elucidation of Ethyl 4-phenylbutanoate

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Ethyl 4-phenylbutanoate*

Cat. No.: *B042043*

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

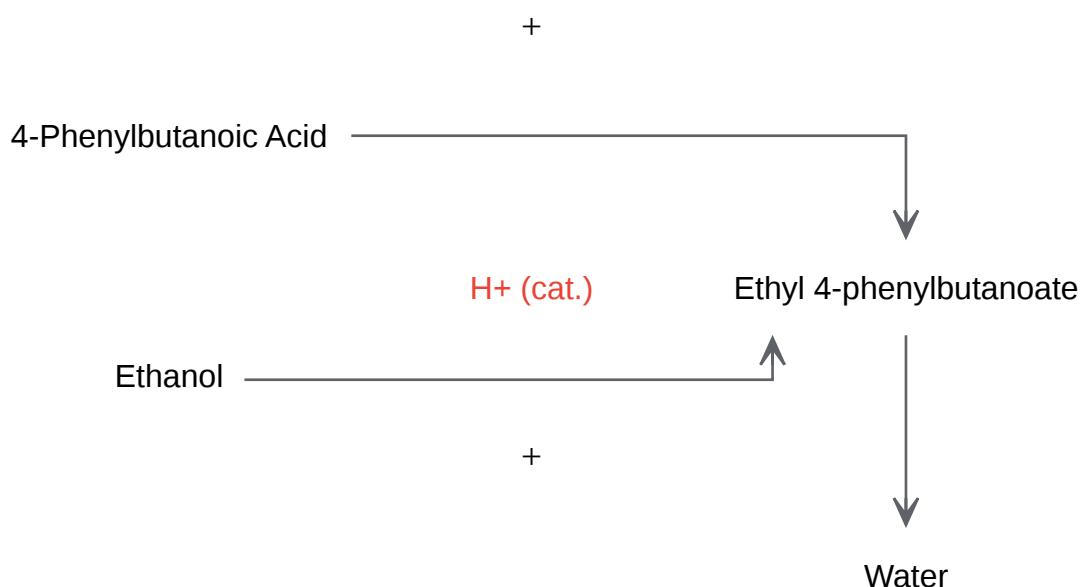
Abstract

This technical guide provides a comprehensive overview of the structure elucidation of **ethyl 4-phenylbutanoate**. It details the spectroscopic data, including Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS), that collectively confirm its molecular structure. Furthermore, a detailed experimental protocol for its synthesis via Fischer esterification is provided, alongside a logical workflow for its structural verification. This document is intended to serve as a valuable resource for researchers and professionals involved in organic synthesis and drug development.

Introduction

Ethyl 4-phenylbutanoate ($C_{12}H_{16}O_2$) is an ester that finds applications in the fragrance and flavor industry and serves as a versatile intermediate in the synthesis of various pharmaceutical compounds. Accurate structural elucidation is paramount to ensure the identity and purity of this compound in research and development settings. This guide outlines the key analytical techniques and methodologies employed to unequivocally determine the structure of **ethyl 4-phenylbutanoate**.

Molecular Structure and Properties


The fundamental properties of **ethyl 4-phenylbutanoate** are summarized in the table below.

Property	Value
Molecular Formula	C ₁₂ H ₁₆ O ₂
IUPAC Name	ethyl 4-phenylbutanoate
CAS Number	10031-93-3
Molecular Weight	192.25 g/mol
Appearance	Colorless to pale yellow liquid
Boiling Point	Approximately 275-276 °C
SMILES	CCOC(=O)CCCC1=CC=CC=C1
InChI	InChI=1S/C12H16O2/c1-2-14-12(13)10-6-9-11-7-4-3-5-8-11/h3-5,7-8H,2,6,9-10H2,1H3

Synthesis of Ethyl 4-phenylbutanoate via Fischer Esterification

A common and efficient method for the synthesis of **ethyl 4-phenylbutanoate** is the Fischer esterification of 4-phenylbutanoic acid with ethanol in the presence of an acid catalyst.

Reaction Scheme

[Click to download full resolution via product page](#)

Caption: Fischer Esterification of 4-phenylbutanoic acid.

Experimental Protocol

Materials:

- 4-phenylbutanoic acid
- Absolute ethanol
- Concentrated sulfuric acid (catalyst)
- Saturated sodium bicarbonate solution
- Anhydrous magnesium sulfate
- Diethyl ether
- Round-bottom flask
- Reflux condenser

- Separatory funnel
- Standard laboratory glassware

Procedure:

- To a round-bottom flask, add 4-phenylbutanoic acid and an excess of absolute ethanol (e.g., 3-5 equivalents).
- Slowly add a catalytic amount of concentrated sulfuric acid (e.g., 2-3% of the molar amount of the carboxylic acid) to the mixture while stirring.
- Attach a reflux condenser and heat the reaction mixture to reflux for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
- After the reaction is complete, allow the mixture to cool to room temperature.
- Remove the excess ethanol using a rotary evaporator.
- Dissolve the residue in diethyl ether and transfer it to a separatory funnel.
- Wash the organic layer sequentially with water, saturated sodium bicarbonate solution (to neutralize the acid catalyst), and finally with brine.
- Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude **ethyl 4-phenylbutanoate**.
- The crude product can be further purified by vacuum distillation to yield the pure ester.

Spectroscopic Data and Structure Elucidation

The structure of the synthesized **ethyl 4-phenylbutanoate** is confirmed through a combination of spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule.

¹H NMR (Proton NMR): The ¹H NMR spectrum provides information about the different types of protons and their neighboring environments.

Chemical Shift (δ) (ppm)	Multiplicity	Integration	Assignment
7.32 - 7.18	m	5H	Aromatic protons (C ₆ H ₅)
4.13	q	2H	-O-CH ₂ -CH ₃ (Ethyl ester)
2.66	t	2H	-CH ₂ -Ph (Benzylic methylene)
2.33	t	2H	-CH ₂ -C(=O)O- (Methylene adjacent to carbonyl)
1.98	p	2H	-CH ₂ -CH ₂ -CH ₂ - (Methylene)
1.25	t	3H	-O-CH ₂ -CH ₃ (Ethyl ester)

¹³C NMR (Carbon-13 NMR): The ¹³C NMR spectrum reveals the number of unique carbon environments in the molecule.

Chemical Shift (δ) (ppm)	Assignment
173.6	C=O (Ester carbonyl)
141.5	Quaternary aromatic carbon (C-Ph)
128.6	Aromatic CH
128.5	Aromatic CH
126.1	Aromatic CH
60.3	-O-CH ₂ - (Ethyl ester)
35.2	-CH ₂ -Ph (Benzylic methylene)
33.8	-CH ₂ -C(=O)O- (Methylene adjacent to carbonyl)
26.6	-CH ₂ -CH ₂ -CH ₂ - (Methylene)
14.3	-CH ₃ (Ethyl ester)

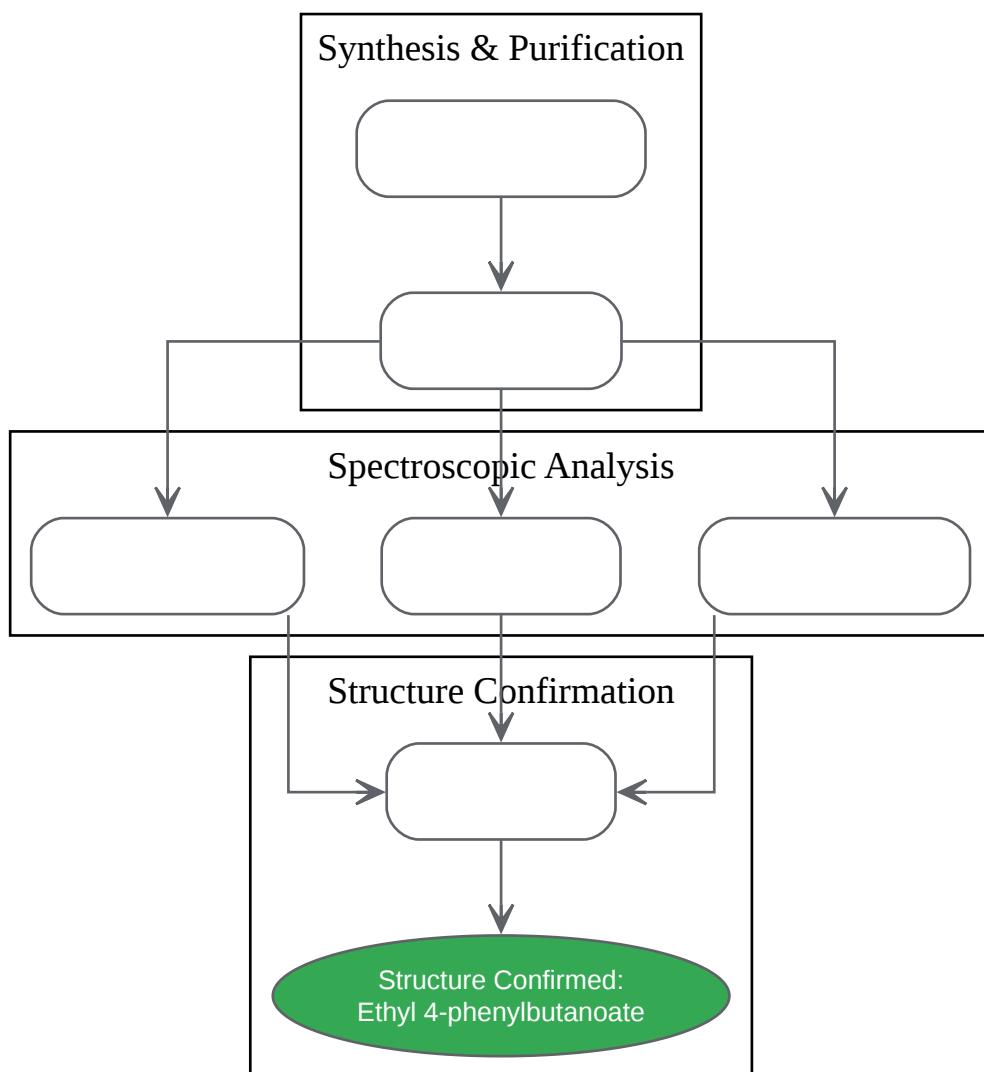
Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule based on their characteristic absorption of infrared radiation.

Wavenumber (cm ⁻¹)	Intensity	Assignment
~3030	Medium	Aromatic C-H stretch
~2950	Strong	Aliphatic C-H stretch
~1735	Strong	C=O stretch (Ester carbonyl)
~1200	Strong	C-O stretch (Ester)
~750 and ~700	Strong	C-H out-of-plane bend (Monosubstituted benzene)

The strong absorption at approximately 1735 cm⁻¹ is a clear indication of the ester carbonyl group. The C-O stretching vibration further supports the presence of the ester functionality. The absorptions in the aromatic region confirm the presence of the phenyl group.

Mass Spectrometry (MS)


Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule.

m/z	Relative Intensity	Assignment of Fragment Ion
192	Moderate	$[M]^+$ (Molecular ion)
147	Moderate	$[M - OCH_2CH_3]^+$ (Loss of ethoxy radical)
104	Strong	$[C_8H_8]^+$ (Styrene radical cation via McLafferty rearrangement)
91	Strong (Base Peak)	$[C_7H_7]^+$ (Tropylium ion, from benzylic cleavage)

The molecular ion peak at m/z 192 confirms the molecular weight of **ethyl 4-phenylbutanoate**. The base peak at m/z 91 is characteristic of a benzyl group, which readily forms the stable tropylium ion. The significant peak at m/z 104 is due to a McLafferty rearrangement, a common fragmentation pathway for esters containing a γ -hydrogen.

Logical Workflow for Structure Elucidation

The systematic process for the structure elucidation of **ethyl 4-phenylbutanoate** is outlined below.

[Click to download full resolution via product page](#)

Caption: Workflow for the structure elucidation of **ethyl 4-phenylbutanoate**.

Conclusion

The combination of ^1H NMR, ^{13}C NMR, IR spectroscopy, and mass spectrometry provides a comprehensive and unambiguous structural determination of **ethyl 4-phenylbutanoate**. The presented data and experimental protocols offer a robust framework for the synthesis and characterization of this important chemical compound, ensuring its quality and identity for various applications in research and industry.

- To cite this document: BenchChem. [An In-depth Technical Guide to the Structure Elucidation of Ethyl 4-phenylbutanoate]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b042043#ethyl-4-phenylbutanoate-structure-elucidation\]](https://www.benchchem.com/product/b042043#ethyl-4-phenylbutanoate-structure-elucidation)

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com